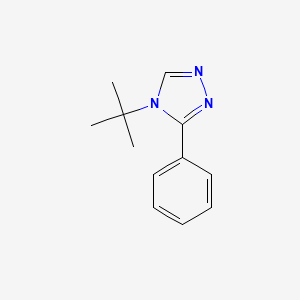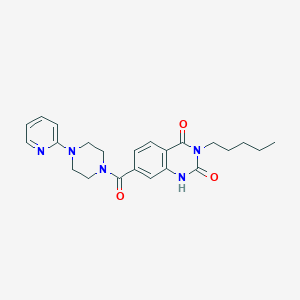
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, also known as PPQ, is a synthetic compound that has been studied for its potential use in scientific research. PPQ is a quinazoline-2,4-dione derivative that has shown promise in various areas of research, including neuroscience, cancer research, and drug discovery.
作用機序
The mechanism of action of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to act through the modulation of specific protein targets in the body. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to bind to a specific protein target in the brain, which is believed to be responsible for its effects on long-term potentiation. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been shown to bind to a specific protein target in cancer cells, which is believed to be responsible for its anti-cancer effects.
Biochemical and Physiological Effects:
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects in the body. In neuroscience, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to enhance long-term potentiation, which is critical for learning and memory. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been shown to have anti-cancer effects, as it inhibits the growth of cancer cells. Additionally, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been shown to have a high degree of purity, which is important for reproducibility in research. However, there are also limitations to the use of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific protein target it binds to. Additionally, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione. In neuroscience, further studies are needed to fully understand the mechanism of action of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione and its effects on long-term potentiation. In cancer research, further studies are needed to determine the potential of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione as a cancer treatment and to identify the specific protein targets it binds to in cancer cells. Additionally, further studies are needed to determine the potential of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione as a drug discovery tool and to identify new protein targets that it may bind to. Overall, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has shown promise in various areas of scientific research and is a compound that warrants further investigation.
合成法
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminonicotinic acid with 4-bromobenzoyl chloride to form 4-bromo-2-(4-carboxyphenyl)quinazoline-2,4-dione. This intermediate is then reacted with 2-pyridylpiperazine to yield the final product, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione. The synthesis of 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been optimized to improve yield and purity, making it a viable option for scientific research.
科学的研究の応用
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential use in various areas of scientific research. In neuroscience, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been shown to enhance long-term potentiation, a cellular mechanism that is critical for learning and memory. 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has been investigated for its potential use in drug discovery, as it has been shown to bind to a specific protein target in the body.
特性
IUPAC Name |
3-pentyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-2-3-6-11-28-22(30)18-9-8-17(16-19(18)25-23(28)31)21(29)27-14-12-26(13-15-27)20-7-4-5-10-24-20/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMSBSMXAGOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

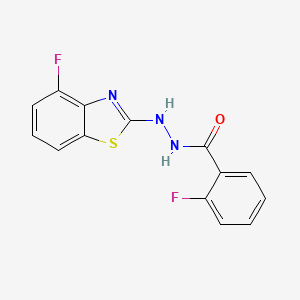
![7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2791357.png)
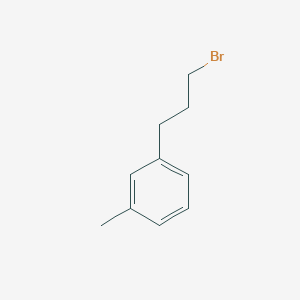


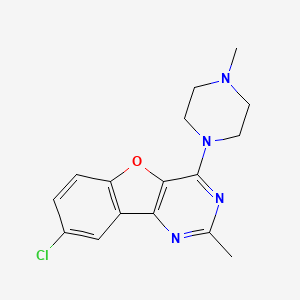
![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)


![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)
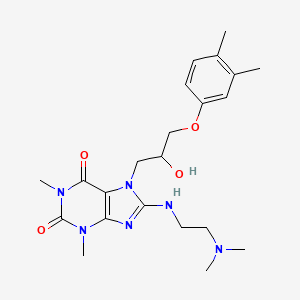

![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
